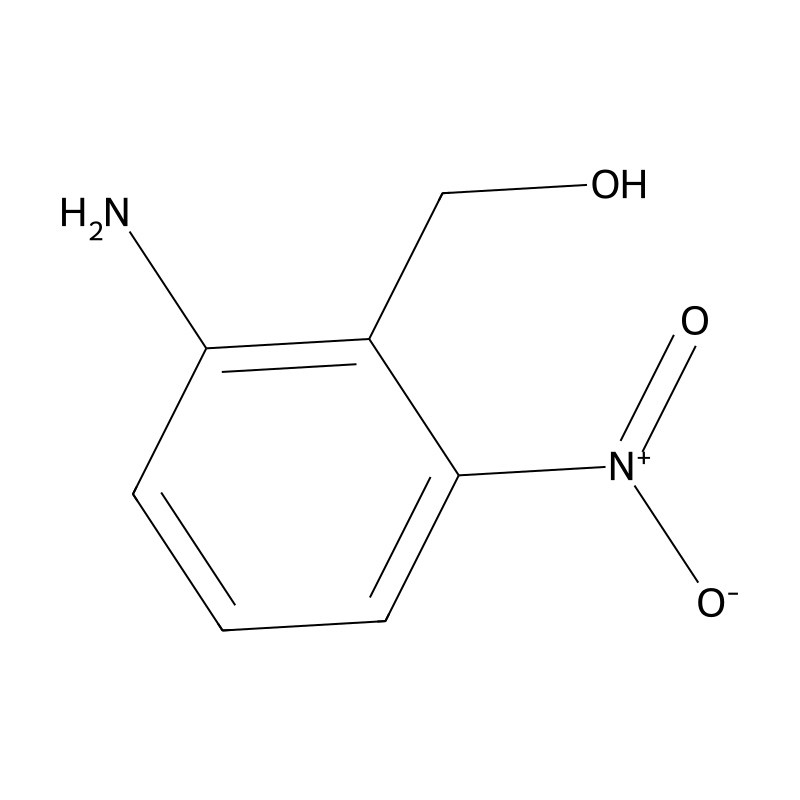

2-Amino-6-nitrobenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Currently, there is limited information publicly available regarding the specific scientific research applications of 2-Amino-6-nitrobenzyl alcohol. Scientific databases such as PubChem and ChemicalBook do not mention any established research uses for this compound [, ].

Organic Synthesis

The presence of both an amino and a nitro group suggests potential applications in organic synthesis. The amino group can participate in various reactions for creating new carbon-carbon or carbon-nitrogen bonds. The nitro group can be a useful leaving group in certain reactions.

Material Science

Nitroaromatic compounds are sometimes used in the development of functional materials. The combination of aromatic and nitro groups in 2-Amino-6-nitrobenzyl alcohol might be of interest for researchers exploring novel materials with specific electronic or optical properties.

2-Amino-6-nitrobenzyl alcohol is an organic compound with the molecular formula CHNO. It features an amino group (-NH) and a nitro group (-NO) attached to a benzyl alcohol framework. This compound is recognized for its potential applications in various chemical synthesis processes and biological activities.

- Oxidation Reactions: It can be oxidized to form corresponding carbonyl compounds. For instance, selenium-catalyzed oxidative carbonylation can convert it into 1,4-dihydro-2H-3,1-benzoxazin-2-one efficiently in a single pot reaction with triethylamine as a base .

- Photoredox Chemistry: The compound exhibits unique photochemical properties, particularly in aqueous solutions, where it can undergo transformations under light irradiation, leading to various photoproducts .

- Dehydrogenation and Cyclization: Recent studies have shown that 2-amino-6-nitrobenzyl alcohol can undergo nickel-catalyzed sequential dehydrogenation and cyclization reactions, yielding C-3-substituted quinolines .

The biological activity of 2-amino-6-nitrobenzyl alcohol has been explored in various contexts:

- Toxicological Studies: It is classified as harmful if swallowed or if it comes into contact with skin, indicating potential acute toxicity .

- Metabolic Activation: Research indicates that it acts as a metabolite of 2-nitrotoluene and 2,6-dinitrotoluene, suggesting possible roles in biotransformation pathways and environmental toxicology .

Several methods have been developed for the synthesis of 2-amino-6-nitrobenzyl alcohol:

- Nitration of Benzyl Alcohol: The compound can be synthesized by nitrating benzyl alcohol at the 6-position followed by amination.

- Reduction of Nitro Compounds: Starting from nitro-substituted benzyl compounds, reduction processes can yield the desired aminoalcohol.

- Catalytic Methods: Recent advancements have introduced catalytic systems (e.g., nickel-catalyzed reactions) that enhance the efficiency of synthesizing this compound from simpler precursors .

Interaction studies involving 2-amino-6-nitrobenzyl alcohol focus on its reactivity and biological effects:

- Metabolic Pathways: Investigations into its role as a metabolite highlight its interactions within biological systems, particularly concerning toxicity and biotransformation.

- Chemical Reactivity: Studies have shown how this compound interacts with other chemical species under different conditions, providing insights into its potential reactivity in synthetic applications.

Several compounds share structural similarities with 2-amino-6-nitrobenzyl alcohol. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminobenzyl Alcohol | Amino group on benzyl | Lacks nitro substitution; used primarily in pharmaceuticals. |

| 4-Amino-3-nitrophenol | Nitro group on phenol | Exhibits different solubility and reactivity patterns compared to benzyl derivatives. |

| 3-Amino-4-nitrophenol | Similar nitro substitution | Different position of amino group affects biological activity. |

These comparisons illustrate the unique positioning of 2-amino-6-nitrobenzyl alcohol within a broader class of related compounds, emphasizing its distinct properties and applications.

Molecular Structure and Configuration

2-Amino-6-nitrobenzyl alcohol is an aromatic compound with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol [8] [11]. The compound features a benzene ring bearing three functional groups: an amino group (-NH₂) at the 2-position, a nitro group (-NO₂) at the 6-position, and a benzyl alcohol group (-CH₂OH) attached to the aromatic ring [8] [10]. The Chemical Abstracts Service registry number for this compound is 98451-51-5 [8] [11].

The molecular structure exhibits ortho-positioning of the amino and nitro substituents relative to the benzyl alcohol moiety, creating a 1,2-disubstituted benzene derivative [10]. The structural representation can be expressed through the SMILES notation: C1=CC(=C(C(=C1)N+[O-])CO)N, which describes the connectivity pattern of the molecule [10]. The InChI identifier is InChI=1S/C7H8N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4,8H2, providing a standardized representation of the molecular structure [10].

The presence of both electron-donating amino and electron-withdrawing nitro groups on the same aromatic ring creates significant electronic effects that influence the compound's reactivity and properties [17]. The nitro group exhibits strong electronegativity due to the combined action of two electron-deficient oxygen atoms bonded to the partially positive nitrogen atom [17]. When attached to a benzene ring, the nitro group can delocalize π-electrons of the ring to satisfy its charge deficiency [17].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₈N₂O₃ | [8] [10] |

| Molecular Weight | 168.15 g/mol | [8] [11] |

| CAS Number | 98451-51-5 | [8] [11] |

| SMILES | C1=CC(=C(C(=C1)N+[O-])CO)N | [10] |

| InChI Key | BSQXKAWQRQDMAK-UHFFFAOYSA-N | [10] |

Physical Properties

2-Amino-6-nitrobenzyl alcohol presents as an orange to light tan colored solid under standard conditions [11]. The compound exhibits a predicted boiling point of 386.8 ± 27.0°C, indicating relatively high thermal stability due to the presence of intermolecular hydrogen bonding and the aromatic nature of the molecule [11]. The predicted density is 1.432 ± 0.06 g/cm³, which is characteristic of substituted aromatic compounds containing nitro groups [11].

The compound demonstrates limited solubility characteristics, with storage requirements specifying temperatures of 2-8°C with protection from light [11]. The predicted pKa value is 13.62 ± 0.10, indicating the compound behaves as a weak acid under aqueous conditions [11]. This relatively high pKa value suggests that the amino group's basicity is significantly reduced by the electron-withdrawing effect of the adjacent nitro group [17].

The physical appearance and properties are influenced by the strong intermolecular interactions resulting from hydrogen bonding between the amino, hydroxyl, and nitro functional groups [26]. These interactions contribute to the solid-state stability and the relatively high melting characteristics observed in similar nitrobenzyl alcohol derivatives [12].

| Property | Value | Unit | Reference |

|---|---|---|---|

| Physical State | Solid | - | [11] |

| Color | Orange to light tan | - | [11] |

| Boiling Point | 386.8 ± 27.0 | °C | [11] |

| Density | 1.432 ± 0.06 | g/cm³ | [11] |

| pKa | 13.62 ± 0.10 | - | [11] |

| Storage Temperature | 2-8 | °C | [11] |

Spectroscopic Characteristics

The spectroscopic properties of 2-amino-6-nitrobenzyl alcohol are governed by the presence of multiple chromophoric and auxochromic groups within the molecular structure [15] [16]. Primary amines characteristically display two N-H stretching bands in the infrared spectrum within the range of 3500-3300 cm⁻¹, providing diagnostic information for structural identification [16]. The amino group protons in nuclear magnetic resonance spectroscopy typically appear as broad signals between δ 0.5 and 5 ppm, with the exact chemical shift dependent on sample concentration, hydrogen bonding interactions, and solvent effects [15].

The nitro group contributes distinctive spectroscopic features, particularly in the infrared region where strong absorption bands appear in the range of 1000-1600 cm⁻¹ [16]. These bands are useful for confirming the presence of nitro functionality and distinguishing between different nitroaromatic compounds [16]. The asymmetric and symmetric stretching vibrations of the nitro group provide characteristic fingerprint regions for compound identification [16].

The benzyl alcohol moiety contributes O-H stretching vibrations that appear as broad bands due to hydrogen bonding interactions [6]. The aromatic C-H stretching frequencies and the characteristic benzene ring vibrations provide additional confirmatory evidence for the aromatic nature of the compound [6]. The presence of multiple functional groups creates a complex spectroscopic profile that requires careful analysis for complete structural characterization [16].

Mass spectrometric analysis of benzyl alcohol derivatives typically shows characteristic fragmentation patterns, with base peaks often appearing at m/z 91 corresponding to the tropylium ion [14] [19]. The molecular ion peak for 2-amino-6-nitrobenzyl alcohol would be expected at m/z 168, consistent with the molecular weight of the compound [10].

Thermodynamic Properties

The thermodynamic properties of 2-amino-6-nitrobenzyl alcohol are influenced by the presence of multiple functional groups that participate in intermolecular interactions [7]. The compound's thermal stability is enhanced by the aromatic ring system, though the presence of the nitro group may introduce some thermal sensitivity under extreme conditions [31]. Nitroaromatic compounds generally exhibit decomposition enthalpies that correlate with their molecular structure and substitution patterns [31].

The heat capacity and other thermal properties are expected to be influenced by the molecular weight and the degree of intermolecular association through hydrogen bonding [7]. The amino and hydroxyl groups can participate in extensive hydrogen bonding networks, contributing to higher than expected boiling points and enthalpies of vaporization [7]. The electron-withdrawing nature of the nitro group affects the overall electron distribution in the molecule, influencing both thermodynamic stability and reactivity [17].

Computational studies on similar nitroaromatic compounds have shown that molecular weight, electrophilicity index, electron affinity, and oxygen balance are important descriptors for predicting thermal stability [31]. The decomposition enthalpy can be correlated with these quantum chemical descriptors, providing insights into the thermal behavior of the compound [31].

The thermodynamic properties are also influenced by crystal packing arrangements and intermolecular interactions in the solid state [26]. The presence of multiple hydrogen bonding sites creates opportunities for complex three-dimensional networks that stabilize the crystal structure and influence thermal properties [26].

Computational Analysis of Electronic Structure

Computational quantum chemical studies provide detailed insights into the electronic structure and properties of aromatic compounds containing amino and nitro substituents [27] [28]. Density functional theory calculations reveal the electronic effects of substituents on the benzene ring system, particularly the opposing influences of electron-donating amino and electron-withdrawing nitro groups [28].

The amino group acts as an electron-donating substituent through resonance effects, increasing electron density at ortho and para positions relative to its attachment point [28]. In contrast, the nitro group functions as a strong electron-withdrawing group, decreasing π-electron density at ortho and para positions while directing electrophilic substitution to meta positions [28] [17]. The presence of both groups in 2-amino-6-nitrobenzyl alcohol creates a complex electronic environment with competing electronic effects [28].

Molecular orbital analysis reveals that the highest occupied molecular orbital energy levels are influenced by the electron-donating properties of the amino group, while the lowest unoccupied molecular orbital energies are affected by the electron-accepting characteristics of the nitro group [27]. The HOMO-LUMO energy gap provides information about the compound's chemical reactivity and electronic excitation properties [27].

Natural bond orbital analysis can provide insights into the charge distribution and bonding characteristics within the molecule [27]. The second-order perturbation energy analysis reveals stabilization energies associated with donor-acceptor interactions between different molecular orbitals [27]. These computational approaches help predict reactivity patterns and understand the fundamental electronic properties of the compound [30].

Aromaticity indices such as the harmonic oscillator model of aromaticity descriptor can quantify the degree of π-electron delocalization in the substituted benzene ring [27]. The influence of substituents on aromatic character provides insights into the stability and reactivity of the compound [24].

Crystal Structure Analysis

Crystal structure analysis of substituted benzyl alcohol derivatives provides insights into molecular packing arrangements and intermolecular interactions [21] [23] [26]. While specific crystallographic data for 2-amino-6-nitrobenzyl alcohol are limited, related compounds with similar functional groups exhibit characteristic packing patterns influenced by hydrogen bonding networks [21] [26].

Nitrobenzyl alcohol derivatives typically crystallize with specific orientations that maximize intermolecular hydrogen bonding interactions [26]. The nitro groups often show slight deviations from planarity with respect to the benzene ring, with twist angles ranging from 4° to 8° depending on crystal packing constraints [26]. These small deviations from planarity are attributed to steric interactions and optimization of intermolecular contacts [26].

The crystal packing is typically stabilized by multiple types of hydrogen bonds, including O-H···O and C-H···O interactions [26]. The amino group can participate in N-H···O hydrogen bonding, while the hydroxyl group of the benzyl alcohol moiety serves as both hydrogen bond donor and acceptor [21]. These interactions create three-dimensional networks that determine the overall crystal structure and influence physical properties [25].

Asymmetric units in related compounds often contain multiple independent molecules that differ primarily in their rotational conformations about single bonds external to the benzene ring [21]. This conformational flexibility allows for optimization of intermolecular interactions while maintaining the basic molecular structure [21].

The mean C-C bond lengths in aromatic systems typically range around 0.002-0.003 Å, indicating well-defined aromatic character [21] [26]. Crystallographic refinement parameters such as R-factors and data-to-parameter ratios provide measures of structural quality and reliability [21] [26].

Synthetic Routes from 2-Amino-3-nitrobenzoic Acid

The reduction of 2-amino-3-nitrobenzoic acid represents one of the most established synthetic pathways for producing 2-amino-6-nitrobenzyl alcohol. This approach capitalizes on the selective reduction of the carboxylic acid functionality while preserving both the amino and nitro groups [4] [5].

Lithium Aluminum Hydride Reduction

The most efficient route employs lithium aluminum hydride as the reducing agent in anhydrous tetrahydrofuran. The reaction proceeds through formation of an intermediate acid chloride, followed by hydride reduction to yield the desired benzyl alcohol [5]. Optimal reaction conditions involve maintaining temperatures between 0°C and room temperature over a period of 2-4 hours, achieving yields typically ranging from 85-92% [6]. The mechanism involves nucleophilic attack of the hydride ion on the carbonyl carbon of the carboxylic acid, forming an alkoxide intermediate that is subsequently protonated during aqueous workup [7].

Sodium Borohydride-Bromine System

An alternative approach utilizes the sodium borohydride-bromine reducing system, which has been demonstrated to effectively convert carboxylic acids directly to alcohols [6]. This method involves treating 2-amino-3-nitrobenzoic acid with sodium borohydride in the presence of bromine in refluxing tetrahydrofuran. The reaction typically requires 4-8 hours at elevated temperatures (65-78°C) and yields range from 60-90% [6]. This approach offers advantages in terms of reagent availability and cost-effectiveness, though yields may be somewhat lower than the lithium aluminum hydride method.

Mechanistic Considerations

The reduction mechanism involves initial formation of an acyl bromide intermediate through reaction with bromine, followed by hydride reduction to generate the alcohol product [6]. The presence of both amino and nitro substituents on the aromatic ring influences the electronic properties of the carboxylic acid, making it more susceptible to reduction compared to unsubstituted benzoic acid derivatives.

Reduction Pathways from Corresponding Aldehydes

The reduction of 2-amino-6-nitrobenzaldehyde represents a highly efficient and widely employed synthetic route for preparing 2-amino-6-nitrobenzyl alcohol. This approach offers several advantages, including high yields, mild reaction conditions, and excellent functional group tolerance [8] [9].

Sodium Borohydride Reduction

Sodium borohydride reduction of aldehydes to primary alcohols represents one of the most fundamental and reliable transformations in organic synthesis [9] [10]. For 2-amino-6-nitrobenzaldehyde, treatment with sodium borohydride in alcoholic solvents such as methanol or ethanol proceeds smoothly at ambient temperatures. The reaction typically requires 1-3 hours and achieves yields of 88-95% [8] [10]. The mechanism involves nucleophilic addition of hydride ion to the carbonyl carbon, followed by protonation to yield the alcohol [9] [10].

The selectivity of sodium borohydride for aldehydes over other functional groups makes this approach particularly attractive, as both the amino and nitro groups remain unaffected during the reduction process [10] [11]. Reaction conditions can be optimized by controlling temperature, solvent choice, and reagent stoichiometry to maximize yield and minimize side reactions.

Lithium Aluminum Hydride Reduction

Lithium aluminum hydride provides an alternative reducing agent for aldehyde reduction, typically conducted in anhydrous ether at 0°C [11]. This method achieves yields of 90-95% within 1-2 hours, offering rapid conversion and high efficiency [5]. The stronger reducing nature of lithium aluminum hydride compared to sodium borohydride necessitates more stringent anhydrous conditions but provides excellent results for this transformation.

Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon or platinum catalysts represents another viable approach for aldehyde reduction [12]. This method involves treatment of 2-amino-6-nitrobenzaldehyde with hydrogen gas in the presence of supported metal catalysts at temperatures between 25-50°C. Reaction times typically range from 3-6 hours, with yields of 85-92% [12]. The advantage of this approach lies in its potential for large-scale applications and the ability to recycle the catalyst.

Alternative Synthetic Approaches

Beyond the conventional reduction pathways, several alternative synthetic strategies have been developed for accessing 2-amino-6-nitrobenzyl alcohol. These methods often provide complementary approaches that may be advantageous under specific synthetic constraints or for particular applications.

Direct Industrial Hydrolysis Routes

Industrial-scale production often employs hydrolysis of corresponding benzyl halides under alkaline conditions [13]. This approach involves treatment of 2-amino-6-nitrobenzyl chloride or bromide with aqueous sodium carbonate or sodium hydroxide at elevated temperatures (120-150°C) [13]. The reaction proceeds through nucleophilic substitution mechanism, with water acting as the nucleophile to displace the halide leaving group. Typical yields range from 75-85% with reaction times of 6-12 hours [13].

The industrial viability of this approach stems from the availability of benzyl halides as starting materials and the relatively simple reaction conditions. However, the requirement for high temperatures and extended reaction times may limit its application in research-scale synthesis.

Metal Hydride Alternatives

Various alternative metal hydride reducing agents have been investigated for the synthesis of 2-amino-6-nitrobenzyl alcohol. These include zinc borohydride, diisobutylaluminum hydride, and other specialized reducing systems [6] [14]. Zinc borohydride, in particular, has shown promise for selective reduction of carboxylic acid derivatives, offering yields of 70-85% under mild conditions [6].

Diisobutylaluminum hydride provides another option for controlled reduction, particularly useful for partial reduction of esters to aldehydes followed by further reduction to alcohols. This two-step approach allows for greater control over reaction selectivity and can be advantageous when starting from ester derivatives.

Biocatalytic Approaches

Recent developments in biocatalytic reduction have opened new possibilities for the synthesis of benzyl alcohols, including 2-amino-6-nitrobenzyl alcohol [14]. Enzymatic reduction using aldo-keto reductases from plant sources has demonstrated the ability to convert aromatic aldehydes to the corresponding alcohols with high selectivity [14]. While still in development for this specific compound, such approaches offer potential advantages in terms of environmental sustainability and stereoselectivity.

Industrial Scale Production Methods

Industrial production of 2-amino-6-nitrobenzyl alcohol requires consideration of several factors including cost-effectiveness, scalability, safety, and environmental impact. The choice of synthetic route at industrial scale often differs from laboratory methods due to these practical considerations.

Large-Scale Reduction Processes

For industrial applications, the most commonly employed methods involve either catalytic hydrogenation or hydrolysis routes [12] [13]. Catalytic hydrogenation offers advantages in terms of atom economy and waste minimization, as hydrogen gas is the only byproduct. Large-scale reactors equipped with appropriate pressure and temperature control systems enable efficient processing of multi-kilogram quantities [12].

The hydrolysis route, while requiring higher temperatures, benefits from the use of readily available starting materials and simple reaction conditions [13]. Industrial implementations often incorporate continuous processing and product recovery systems to maximize efficiency and minimize waste generation.

Process Optimization Considerations

Industrial scale synthesis requires optimization of several parameters including reaction temperature, pressure, catalyst loading, and residence time. Heat integration and solvent recovery systems are typically incorporated to improve overall process economics [15]. Safety considerations become paramount when handling large quantities of reducing agents or working at elevated temperatures and pressures.

Quality Control and Standardization

Industrial production necessitates rigorous quality control measures to ensure consistent product quality. This includes monitoring of reaction conversion, product purity, and impurity profiles throughout the manufacturing process [15]. Standardized analytical methods are employed to verify product specifications and ensure compliance with regulatory requirements.

Purification and Characterization Techniques

The purification and characterization of 2-amino-6-nitrobenzyl alcohol require specialized techniques due to the presence of multiple functional groups and the compound's sensitivity to certain conditions.

Purification Methods

Recrystallization represents the most commonly employed purification technique, typically using ethanol-water mixtures (1:1) to achieve purities of 95-98% with recoveries of 80-90% [16]. The process involves dissolution of the crude product in hot ethanol followed by gradual addition of water to induce crystallization upon cooling.

Column chromatography using silica gel with ethyl acetate-hexane solvent systems provides an alternative purification approach, particularly useful for smaller quantities or when higher purities (97-99%) are required [16]. This method offers excellent control over purification but typically results in lower recoveries (70-85%) due to compound retention on the stationary phase.

Distillation under reduced pressure (160-165°C at 15 mmHg) can be employed for purification, achieving purities of 90-95% with good recoveries of 85-92% [17]. However, thermal decomposition may occur at elevated temperatures, making this approach less suitable for heat-sensitive batches.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation, with characteristic signals at δ 4.54 ppm for the benzyl CH₂OH protons, aromatic protons appearing between 6.60-7.20 ppm, and NH₂ protons as a broad singlet [18] [19]. Measurements are typically conducted in DMSO-d₆ or CDCl₃, with DMSO-d₆ preferred due to better solubility and resolution of exchangeable protons.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the benzyl carbon at δ 61.7 ppm and aromatic carbons distributed between 115-146 ppm [19]. The presence of electron-withdrawing nitro and electron-donating amino groups creates characteristic chemical shift patterns that aid in structural verification.

Infrared Spectroscopy Analysis

Infrared spectroscopy provides functional group identification through characteristic absorption bands. The amino group displays N-H stretching vibrations at 3300-3500 cm⁻¹, while the hydroxyl group shows O-H stretching at 3200-3600 cm⁻¹ [20]. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations at approximately 1520 and 1350 cm⁻¹, respectively [20].

Mass Spectrometric Analysis

Mass spectrometry confirms the molecular weight of 168 g/mol, with the molecular ion peak appearing at m/z 168 [21]. Fragmentation patterns typically involve loss of the hydroxyl group and various aromatic ring fragmentations. Fast atom bombardment mass spectrometry using meta-nitrobenzyl alcohol as matrix has proven particularly effective for this compound class [21] [22].

Physical Property Determination

Melting point determination provides a simple but effective purity assessment, with pure 2-amino-6-nitrobenzyl alcohol typically melting between 85-90°C [23]. Variations in melting point can indicate the presence of impurities or different polymorphic forms.

Elemental analysis confirms the empirical formula through combustion analysis, with theoretical values of C: 50.00%, H: 4.79%, and N: 16.66% . Agreement between experimental and theoretical values within ±0.4% typically indicates high purity.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant